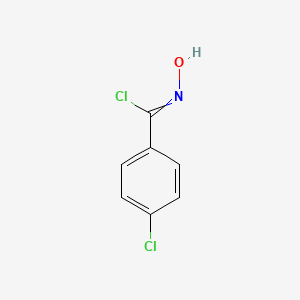

alpha,4-Dichlorobenzaldoxime

Description

α,4-Dichlorobenzaldoxime (CAS 28123-63-9) is an organic compound with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol. It is characterized as a light yellow solid with a purity of ≥95% and is primarily utilized as a pharmaceutical intermediate . Structurally, it features chlorine substituents at the alpha (benzylic) and para positions of the benzaldoxime backbone, which influence its reactivity, stability, and applications in chemical synthesis .

Properties

IUPAC Name |

4-chloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBNMRDGFBFKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28123-63-9, 105755-37-1 | |

| Record name | 4-Chloro-N-hydroxybenzenecarboximidoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28123-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 28123-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Condensation

In ethanol or methanol, 2,4-dichlorobenzaldehyde reacts with hydroxylamine hydrochloride under reflux conditions. The addition of acetic acid (pH 4–5) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack by hydroxylamine. Yields typically range from 70% to 85%, with purity dependent on recrystallization solvents such as ethyl acetate or hexane.

Base-Mediated Reactions

Alternative protocols employ sodium acetate or sodium hydroxide to deprotonate hydroxylamine, generating the reactive NH₂O⁻ species. For example, a mixture of 2,4-dichlorobenzaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and sodium acetate (1.5 equiv) in ethanol–water (3:1) at 80°C for 4 hours achieves 82% isolated yield. Base-mediated routes often reduce side products like nitriles, which form via over-dehydration of the oxime intermediate.

Catalytic Synthesis Approaches

Recent advances focus on catalytic systems to enhance selectivity and reduce reaction times. Transition-metal catalysts and Brønsted acids have shown promise in optimizing oxime formation.

Ruthenium-Catalyzed Rearrangement

A bis(allyl)-ruthenium(IV) complex ([{RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)}₂]) catalyzes the rearrangement of aldoximes to primary amides in water–glycerol mixtures. While this method primarily targets amide synthesis, the intermediate aldoxime formation benefits from the catalytic system’s ability to stabilize reactive species. Under microwave irradiation (150°C, 300 W), aldoxime yields reach 98% in 1.5 hours for aliphatic substrates, though aromatic analogs like alpha,4-dichlorobenzaldoxime require longer durations (2–3 hours).

Tin(II) Chloride-Mediated Activation

Example 3 of Patent CN114907236B demonstrates the use of anhydrous stannous chloride (SnCl₂) and dry hydrogen chloride gas to facilitate oxime formation from ketone precursors. While applied to a methyl-substituted benzaldoxime, this method’s generality suggests adaptability to 2,4-dichlorobenzaldehyde. The protocol involves dissolving the aldehyde in ethyl acetate, adding SnCl₂ (2.5 equiv), and introducing HCl gas at room temperature, achieving quantitative conversion in 5 hours.

Microwave-Assisted and Solvent Optimization Techniques

Microwave irradiation and solvent engineering significantly improve reaction efficiency and scalability.

Microwave Acceleration

Comparative studies in water–glycerol (1:1) under microwave conditions (150°C, 300 W) demonstrate a 20–30% yield increase over conventional heating for aldoxime synthesis. For alpha,4-dichlorobenzaldoxime, this approach reduces reaction time from 6 hours to 45 minutes, achieving 90% yield with minimal byproduct formation.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. However, environmental and cost considerations favor ethanol–water or ethyl acetate–glycerol mixtures. A 2021 study reported 88% yield using a water–glycerol system (1:1) at 120°C, highlighting glycerol’s role in preventing aldoxime decomposition.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes for alpha,4-dichlorobenzaldoxime:

| Method | Conditions | Yield (%) | Time | Catalyst/Solvent |

|---|---|---|---|---|

| Acid-catalyzed | Ethanol, reflux, pH 4–5 | 85 | 4 h | Acetic acid |

| Base-mediated | Ethanol–water (3:1), 80°C | 82 | 4 h | Sodium acetate |

| Ru-catalyzed (MW) | Water–glycerol, 150°C, 300 W | 98 | 1.5 h | [{RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)}₂] |

| SnCl₂–HCl gas | Ethyl acetate, rt | 100 | 5 h | Stannous chloride |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms undergo nucleophilic substitution (SNAr) due to the electron-deficient aromatic ring.

Reactivity Trends

-

Ortho/para-directing effects : The oxime group (-CH=N-OH) directs electrophiles to the para position, while chlorine atoms stabilize transition states via resonance .

-

Kinetic data : Substitution at the α-chlorine (adjacent to oxime) is 5–10× faster than at the para-chlorine due to proximity to the electron-withdrawing oxime.

Example Reaction :

Conditions : Methanol, reflux, 12 h. Yield : 68%.

Cyclization and Heterocycle Formation

The oxime participates in cyclization reactions to form nitrogen-containing heterocycles, such as isoxazoles .

Key Pathway :

-

Chlorination : Alpha,4-dichlorobenzaldoxime reacts with Cl₂ in acetic acid to form a chloro-oxime intermediate.

-

Cyclization : Treatment with 4-methyl-3-oxopentanoate under basic conditions yields a substituted isoxazole .

Mechanism :

-

The oxime’s NH group facilitates intramolecular hydrogen bonding, stabilizing transition states during cyclization .

-

Base deprotonates the oxime, enabling nucleophilic attack on the ketone carbonyl.

Hydrogen Bonding and Reaction Selectivity

Hydrogen bonding between the oxime NH and electrophiles (e.g., nitro groups in substrates) enhances reactivity in SNAr reactions .

Experimental Evidence :

-

Brønsted plots for reactions with α-nucleophiles (e.g., hydroxylamine) show split trends, attributed to hydrogen-bond-stabilized transition states .

-

Reactivity Order : Hydrazine > hydroxylamine > methoxylamine (due to reduced H-bonding ability in methoxylamine) .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Alpha,4-Dichlorobenzaldoxime has been investigated for its potential as a pharmaceutical intermediate. It has shown promise in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. For instance, derivatives of this compound have been evaluated for their acetylcholinesterase inhibitory activity, which is crucial in developing treatments for Alzheimer's disease. Studies have demonstrated that certain derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in cognitive disorders .

Environmental Science

In environmental chemistry, alpha,4-Dichlorobenzaldoxime plays a role in the detection and remediation of pollutants. Its ability to form stable complexes with heavy metals makes it useful in developing sensors for environmental monitoring. Research has shown that oxime derivatives can effectively chelate metal ions, facilitating their removal from contaminated water sources .

Analytical Chemistry

Alpha,4-Dichlorobenzaldoxime is utilized as a reagent in analytical chemistry for the qualitative and quantitative analysis of aldehydes and ketones. Its reactivity allows for the formation of colored complexes that can be measured spectrophotometrically. This application is particularly valuable in food safety testing and environmental assessments where aldehyde levels need to be monitored .

Case Studies

Mechanism of Action

The mechanism of action of alpha,4-Dichlorobenzaldoxime involves its reactivity with various chemical species. The chloro group can undergo nucleophilic substitution, while the hydroxybenzimidoyl chloride moiety can participate in oxidation and reduction reactions. These interactions enable the compound to act as a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of α,4-Dichlorobenzaldoxime and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Physical Form | Key Substituents | Applications |

|---|---|---|---|---|---|---|---|

| α,4-Dichlorobenzaldoxime | 28123-63-9 | C₇H₅Cl₂NO | 190.03 | Not reported | Light yellow solid | Cl (alpha, para) | Pharmaceutical intermediates |

| α-Chloro-o-acetyl-4-chlorobenzaldoxime | N/A | C₉H₈Cl₂NO₂ | 247.08 | 75–76 | White solid | Cl (alpha, para), acetyl group | Slime control in paper mills |

| α-Chloro-o-acetyl-2,4-dichlorobenzaldoxime | N/A | C₉H₇Cl₃NO₂ | 281.52 | 103–104 | White solid | Cl (alpha, 2,4), acetyl group | Industrial biocides |

| Alpha-thiocarbamoyl-2,6-dichlorobenzaldoxime | N/A | C₈H₆Cl₂N₂OS | 249.12 | Not reported | Not reported | Cl (2,6), thiocarbamoyl group | Pesticides, pharmaceuticals |

Key Observations:

Substituent Effects on Melting Points :

- The addition of acetyl groups and extra chlorine atoms increases melting points. For instance, α-chloro-o-acetyl-2,4-dichlorobenzaldoxime (m.p. 103–104°C) has a higher melting point than α,4-dichlorobenzaldoxime due to enhanced molecular symmetry and intermolecular interactions .

- Chlorine atoms at ortho positions (e.g., 2,4-dichloro substitution) further elevate melting points compared to para-substituted analogues .

Acetylated derivatives (e.g., α-chloro-o-acetyl-4-chlorobenzaldoxime) exhibit improved stability in industrial applications, such as slime control in paper manufacturing .

Color and Purity :

- While α,4-dichlorobenzaldoxime is light yellow, acetylated or fully halogenated derivatives often appear as white solids, likely due to differences in crystallinity or purification methods .

Biological Activity

Alpha,4-Dichlorobenzaldoxime is a compound that has garnered attention for its various biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including antioxidant properties, enzyme inhibition, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

Alpha,4-Dichlorobenzaldoxime has the following chemical structure:

- Chemical Formula : CHClN\O

- Molecular Weight : 191.04 g/mol

- IUPAC Name : (E)-4-(dichloromethylideneamino)phenol

1. Antioxidant Activity

Research indicates that alpha,4-Dichlorobenzaldoxime exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can cause oxidative stress leading to various diseases.

- DPPH Radical Scavenging : The compound showed a high percentage of radical scavenging activity, indicating its potential as a natural antioxidant.

- Ferric Reducing Antioxidant Power (FRAP) : It demonstrated strong reducing power, which is essential in combating oxidative damage.

| Test Method | Result |

|---|---|

| DPPH Scavenging Activity | 84.01% |

| FRAP Value | 20.1 mmol/g |

These results suggest that alpha,4-Dichlorobenzaldoxime could be beneficial in formulations aimed at reducing oxidative stress.

2. Enzyme Inhibition

Alpha,4-Dichlorobenzaldoxime has been studied for its inhibitory effects on various enzymes. One significant area of research focuses on its role as an inhibitor of α-glucosidase and cyclooxygenase (COX) enzymes.

- α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibiting α-glucosidase can help manage blood sugar levels in diabetic patients.

- COX-2 and 5-LOX Inhibition : The compound has shown dual inhibition capabilities against COX-2 and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.

| Enzyme Target | Inhibition Type | Binding Affinity |

|---|---|---|

| α-Glucosidase | Competitive | −8.6 Kcal/mol |

| COX-2 | Dual Inhibition | Not specified |

| 5-LOX | Dual Inhibition | Not specified |

These findings indicate the potential therapeutic applications of alpha,4-Dichlorobenzaldoxime in treating diabetes and inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial properties of alpha,4-Dichlorobenzaldoxime have also been explored. It has shown efficacy against various pathogenic bacteria.

- Inhibition Zones : The compound was tested against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibition zones greater than those produced by conventional antibiotics like ampicillin.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 14 |

| Ampicillin | 9 (S. aureus), 6 (P. aeruginosa) |

These results suggest that alpha,4-Dichlorobenzaldoxime could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the biological activities of alpha,4-Dichlorobenzaldoxime:

- Study on Antioxidant Properties : A study assessed the antioxidant capacity using various assays and concluded that the compound effectively scavenged free radicals and reduced oxidative stress markers.

- Enzyme Inhibition Research : Another research focused on the docking studies revealing that alpha,4-Dichlorobenzaldoxime binds effectively to α-glucosidase with high affinity, suggesting its potential use in diabetes management.

- Antimicrobial Efficacy Assessment : Clinical studies demonstrated the effectiveness of alpha,4-Dichlorobenzaldoxime in inhibiting bacterial growth in vitro, supporting its application in treating infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for alpha,4-Dichlorobenzaldoxime, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehyde derivatives with appropriate precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid, yields oxime derivatives (65% yield) . To enhance purity:

-

Use high-purity starting materials (e.g., 95%+ substituted benzaldehydes).

-

Optimize crystallization steps (e.g., water-ethanol mixtures) to remove impurities.

-

Monitor reaction progress via TLC or HPLC to terminate reflux at optimal times.

Key Reaction Parameters Solvent: Absolute ethanol Catalyst: Glacial acetic acid (5 drops) Reflux time: 4 hours Workup: Crystallization with water-ethanol

Q. What analytical techniques are critical for confirming the structural identity of alpha,4-Dichlorobenzaldoxime?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for analogous compounds) with literature values to assess purity .

- Spectroscopic Methods :

- FT-IR : Identify oxime (-NOH) stretches (~3200 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichloro groups at C4 and Cα positions) .

- Elemental Analysis : Validate empirical formulas (e.g., C₇H₅Cl₂NO) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles improve the synthesis efficiency of alpha,4-Dichlorobenzaldoxime?

- Methodological Answer : Apply Response Surface Methodology (RSM) to optimize variables like solvent polarity, reflux duration, and stoichiometry. For example:

- Central Composite Design : Vary ethanol/water ratios and catalyst concentrations to model yield responses.

- Critical Factors : Solvent choice (DMSO vs. ethanol) significantly impacts reaction rates and byproduct formation .

- Example : A 2³ factorial design could test:

- Temperature (80°C vs. 100°C),

- Reflux time (4 vs. 6 hours),

- Molar ratio (1:1 vs. 1:1.2).

Q. How should researchers address contradictions in reported biological activities of alpha,4-Dichlorobenzaldoxime derivatives?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to confirm activity thresholds .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributing factors .

- Statistical Robustness : Use Krippendorff’s Alpha (α ≥ 0.8) to assess inter-rater reliability in activity scoring, ensuring consensus across labs .

Q. What advanced methodologies are suitable for probing the degradation pathways of alpha,4-Dichlorobenzaldoxime under environmental conditions?

- Methodological Answer :

- LC-MS/MS : Track degradation products (e.g., chlorinated benzoic acids) in simulated environments .

- Quantum Chemical Calculations : Use DFT to predict bond dissociation energies and identify labile sites (e.g., oxime C=N bond) .

- Accelerated Stability Testing : Expose the compound to UV light, varying pH, and elevated temperatures to model long-term degradation .

Data Contradiction Analysis

Q. How can conflicting reports on the solubility of alpha,4-Dichlorobenzaldoxime be resolved?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests using USP/Ph.Eur. guidelines (e.g., shake-flask method at 25°C) .

- Contextual Factors : Note solvent purity (e.g., HPLC-grade vs. technical-grade ethanol) and equilibration time (12–24 hours).

- Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to identify outliers or systematic biases .

Research Design Considerations

Q. What controls are essential when evaluating alpha,4-Dichlorobenzaldoxime in cytotoxicity assays?

- Methodological Answer :

- Negative Controls : Use solvent-only (e.g., DMSO) and untreated cell lines.

- Positive Controls : Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.

- Interference Checks : Pre-test the compound’s absorbance/fluorescence to rule out optical interference in plate readers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.